5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a nitrophenyl group attached to the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method is the condensation of 2-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product . Another approach involves the use of a base, such as sodium hydroxide, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Azolyl)anilines: These compounds also contain a nitrogen heterocycle and a phenyl group, but differ in the specific structure and functional groups attached.
1,4-Dimethylbenzene: This compound has a similar aromatic structure but lacks the nitro and pyrrole groups.
Thiourea Derivatives: These compounds contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Uniqueness
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of a nitrophenyl group and a pyrrole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 |
InChI Key |
ROOZNCRQVNSQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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